(S)-2-((2-Fluorophenoxy)methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((2-Fluorophenoxy)methyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-Fluorophenoxy)methyl)oxirane typically involves the reaction of (S)-glycidol with 2-fluorophenol. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process while maintaining the desired enantiomeric purity of the product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((2-Fluorophenoxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can lead to a variety of substituted epoxides or other functionalized compounds.
Scientific Research Applications
(S)-2-((2-Fluorophenoxy)methyl)oxirane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where epoxide-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (S)-2-((2-Fluorophenoxy)methyl)oxirane involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
®-2-((2-Fluorophenoxy)methyl)oxirane: The enantiomer of the compound, which may have different biological activity and properties.
2-((2-Chlorophenoxy)methyl)oxirane: A similar compound with a chlorine atom instead of fluorine, which can affect its reactivity and applications.
2-((2-Bromophenoxy)methyl)oxirane: Another analog with a bromine atom, used for comparison in studies of halogen effects on epoxide reactivity.
Uniqueness
(S)-2-((2-Fluorophenoxy)methyl)oxirane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-[(2-fluorophenoxy)methyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBJAUZQXAADQJ-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.